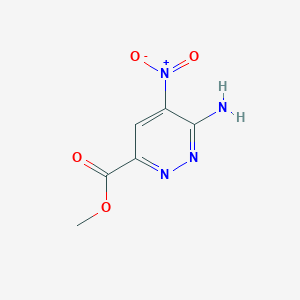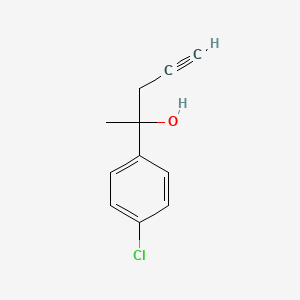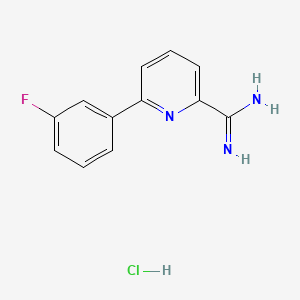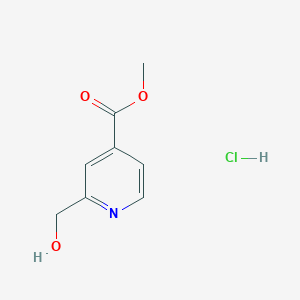
Methyl 6-amino-5-nitropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-amino-5-nitropyridazine-3-carboxylate is a heterocyclic compound with the molecular formula C7H7N3O4 It is a derivative of pyridazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-5-nitropyridazine-3-carboxylate typically involves the nitration of a pyridazine derivative followed by esterification. One common method starts with the nitration of 6-chloropyridazine-3-carboxylic acid using a mixture of nitric acid and sulfuric acid. The resulting 6-chloro-5-nitropyridazine-3-carboxylic acid is then subjected to amination using ammonia or an amine source to introduce the amino group at the 6-position. Finally, esterification with methanol in the presence of a catalyst such as sulfuric acid yields this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for nitration and esterification steps, which can improve yield and reduce reaction times. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-amino-5-nitropyridazine-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 6-amino-5-aminopyridazine-3-carboxylate.
Substitution: Various substituted pyridazine derivatives.
Ester Hydrolysis: 6-amino-5-nitropyridazine-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 6-amino-5-nitropyridazine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is investigated for its potential use in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of Methyl 6-amino-5-nitropyridazine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with nucleic acids, thereby disrupting essential biological processes in pathogens. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 6-amino-5-bromopyridazine-3-carboxylate: Similar structure but with a bromine atom instead of a nitro group.
Methyl 6-amino-5-chloropyridazine-3-carboxylate: Contains a chlorine atom instead of a nitro group.
Methyl 6-amino-5-fluoropyridazine-3-carboxylate: Contains a fluorine atom instead of a nitro group.
Uniqueness
Methyl 6-amino-5-nitropyridazine-3-carboxylate is unique due to the presence of both an amino and a nitro group on the pyridazine ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C6H6N4O4 |
|---|---|
Molekulargewicht |
198.14 g/mol |
IUPAC-Name |
methyl 6-amino-5-nitropyridazine-3-carboxylate |
InChI |
InChI=1S/C6H6N4O4/c1-14-6(11)3-2-4(10(12)13)5(7)9-8-3/h2H,1H3,(H2,7,9) |
InChI-Schlüssel |
CPCYQANZDBSURK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NN=C(C(=C1)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B15073040.png)
![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)
![(2S)-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-Aminopropanamido]-2-(methanethioyl)acetamido]-3-methylbutanamido]-4-methylpent-4-enamido]-4-methylpentanethioic S-acid](/img/structure/B15073052.png)




![Pyridine, 2-[(2-isocyanatoethyl)dithio]-](/img/structure/B15073086.png)


![3,3''-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2'-benzyl-2-hydroxy-[1,1'-binaphthalene])](/img/structure/B15073102.png)
![ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B15073105.png)

